Nitric oxide

Catalog No.
S561857
CAS No.
10102-43-9
M.F
NO
M. Wt
30.006 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitric oxide

CAS Number

10102-43-9

Product Name

Nitric oxide

IUPAC Name

nitric oxide

Molecular Formula

NO

Molecular Weight

30.006 g/mol

InChI

InChI=1S/NO/c1-2

InChI Key

MWUXSHHQAYIFBG-UHFFFAOYSA-N

SMILES

[N]=O

Solubility

5 % (NIOSH, 2016)
94900 mg/L
7.38 ml/ 100 ml water at 0 °C; 4.6 ml/ 100 ml water at 20 °C; 2.37 ml/ 100 ml water at 60 °C
3.4 CC/100 CC SULFURIC ACID
26.6 CC/100 CC ALCOHOL
SOL IN CARBON DISULFIDE, IRON SULFATE
Solubility in water, ml/100ml at 0 °C: 7.4
5%

Synonyms

Endogenous Nitrate Vasodilator, Endothelium-Derived Nitric Oxide, Mononitrogen Monoxide, Monoxide, Mononitrogen, Monoxide, Nitrogen, Nitrate Vasodilator, Endogenous, Nitric Oxide, Nitric Oxide, Endothelium Derived, Nitric Oxide, Endothelium-Derived, Nitrogen Monoxide, Oxide, Nitric, Vasodilator, Endogenous Nitrate

Canonical SMILES

[N]=O

Nitric oxide (NO) is a small, uncharged molecule with diverse biological functions. Its discovery in the late 1980s revolutionized our understanding of cellular signaling and earned the researchers a Nobel Prize in Physiology or Medicine in 1998 []. Since then, NO has become a highly active area of scientific research, with applications spanning various fields:

Cardiovascular health

NO plays a crucial role in regulating blood pressure by causing vasodilation, or widening of blood vessels []. This function makes NO a potential target for developing new medications for cardiovascular diseases like hypertension and heart failure []. Research is ongoing to understand how to modulate NO production and activity to achieve therapeutic effects [].

Neurobiology

NO acts as a neurotransmitter in the brain, involved in learning, memory, and cognitive function []. Studies suggest that NO dysfunction might be linked to neurodegenerative diseases like Alzheimer's and Parkinson's []. Understanding the role of NO in these conditions could lead to novel therapeutic approaches.

Immunology

NO plays a vital role in the immune system, acting as a microbicide against bacteria, viruses, and parasites []. Research is exploring the potential of manipulating NO levels to enhance immune responses or treat inflammatory diseases [].

Exercise Physiology

NO is crucial for regulating blood flow and oxygen delivery to muscles during exercise []. Research suggests that manipulating NO levels through dietary supplements or other means might improve athletic performance and recovery []. However, the effectiveness and safety of such interventions require further investigation.

Cancer Biology

The role of NO in cancer is complex and context-dependent. NO can have both anti-tumor and pro-tumor effects depending on the specific cell type and stage of cancer []. Research continues to explore how to harness NO's potential for cancer prevention and treatment.

Physical Description

Nitric oxide appears as a colorless gas. Noncombustible but accelerates the burning of combustible material. Vapors heavier than air. Very toxic by inhalation and skin absorption. Heating the containers may cause them to rupture violently and rocket.
Liquid
COLOURLESS COMPRESSED GAS.
Colorless gas.
Colorless gas. [Note: Shipped as a nonliquefied compressed gas.]

Color/Form

COLORLESS GAS; BLUE LIQ
BLUISH-WHITE SNOW WHEN SOLID
Brown at high concn in ai

XLogP3

0.2

Boiling Point

-241.1 °F at 760 mm Hg (EPA, 1998)
-151.7 °C
-151.74 °C
-151.8 °C
-241°F

Vapor Density

1.04 (EPA, 1998) (Relative to Air)
1.04 (AIR= 1)
Relative vapor density (air = 1): 1.04
1.04

Density

1.27 at -238.36 °F (EPA, 1998)
1.27 AT -150.2 °C, LIQ
1.27 at -238.36°
1.04(relative gas density)

LogP

0

Odor

Sharp, sweet odo

Melting Point

-262.5 °F (EPA, 1998)
-163.6 °C
-163.6°C
-263°F

UNII

31C4KY9ESH

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H270 (100%): May cause or intensify fire;
oxidizer [Danger Oxidizing gases];
H280 (86.23%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (32.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (86.23%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (13.77%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (30.07%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of term and near-term (>34 weeks) neonates with hypoxic respiratory failure
INOmax, in conjunction with ventilatory support and other appropriate active substances, is indicated:, , for the treatment of newborn infants ≥34 weeks gestation with hypoxic respiratory failure associated with clinical or echocardiographic evidence of pulmonary hypertension, in order to improve oxygenation and to reduce the need for extracorporeal membrane oxygenation;, as part of the treatment of peri- and post-operative pulmonary hypertension in adults and newborn infants, infants and toddlers, children and adolescents, ages 0-17 years in conjunction to heart surgery, in order to selectively decrease pulmonary arterial pressure and improve right ventricular function and oxygenation.,
Other pulmonary heart disease, Persistent Pulmonary Hypertension

Therapeutic Uses

Bronchodilator Agents; Free Radical Scavengers; Vasodilator Agents
Although its use still is considered experimental, nitric oxide has been used successfully in some patients with persistent fetal circulation, pulmonary hypertension secondary to cardiac dysfunction or surgery, or with the adult respiratory distress syndrome.

Pharmacology

Persistent pulmonary hypertension of the newborn (PPHN) occurs as a primary developmental defect or as a condition secondary to other diseases such as meconium aspiration syndrome (MAS), pneumonia, sepsis, hyaline membrane disease, congenital diaphragmatic hernia (CDH), and pulmonary hypoplasia. In these states, pulmonary vascular resistance (PVR) is high, which results in hypoxemia secondary to right-to-left shunting of blood through the patent ductus arteriosus and foramen ovale. In neonates with PPHN, Nitric oxide improves oxygenation (as indicated by significant increases in PaO2). Nitric oxide appears to increase the partial pressure of arterial oxygen (PaO2) by dilating pulmonary vessels in better entilated areas of the lung, redistributing pulmonary blood flow away from lung regions with low ventilation/perfusion (V/Q) ratios toward regions with normal ratios.
Nitric Oxide is an unstable free-radical gas which reacts rapidly with oxygen to form nitrogen oxides. Water soluble, NO is produced normally in numerous tissues and is considered to be a mediator of cell-to cell communication; it functions in numerous processes including vasodilation, inflammation, and neurotransmission. (NCI04)

MeSH Pharmacological Classification

Endothelium-Dependent Relaxing Factors

ATC Code

R07AX
R - Respiratory system
R07 - Other respiratory system products
R07A - Other respiratory system products
R07AX - Other respiratory system products
R07AX01 - Nitric oxide

Mechanism of Action

Nitric oxide is a compound produced by many cells of the body. It relaxes vascular smooth muscle by binding to the heme moiety of cytosolic guanylate cyclase, activating guanylate cyclase and increasing intracellular levels of cyclic guanosine 3',5'-monophosphate, which then leads to vasodilation. When inhaled, nitric oxide produces pulmonary vasodilation.
The effect of nitric oxide (NO) on blood hemoglobin was studied in vitro. Previously deoxygenated human blood was equilibrated with a continuous flow of 1,000 ppm NO, 5.6% carbon dioxide in nitrogen for 3 hours, and flushed for 30 min with 5.6% carbon dioxide in nitrogen. Nitrosylhemoglobin containing blood was equilibrated for various lengths of time with 21% oxygen and 5.6% carbon dioxide in nitrogen or 100% carbon monoxide for 1 hr. Methemoglobin was measured with an anaerobic method. Carboxyhemoglobin was measured. Anaerobic nitrosylhemoglobin blood/buffer solution was equilibratd with carbon monoxide and nitrogen. Acid/base blood changes in nitrosylhemoglobin and methemoglbin formation were determined after 1 hr of nitrogen equilibration, after 3 hr of NO equilibration, and after air exposure. The amount of methemoglobin formed was monitored by spectrophotometric changes of the anaerobic nitrosylhemoglobin solution after being exposed to air. Nitrosylhemoglobin exposure to oxygen incr the methemoglobin formation, with 59% and 78% of the total hemoglobin oxidized in the first 15 min and after 120 min of oxygen exposure, respectively. No significant methemoglobin was formed with nitrosylhemoglobin exposure to carbon dioxide. A total of 42% total hemoglobin in the nitrosylhemoglobin in the nitrosylhemoglobin blood/buffer solution was converted to methemoglobin after 30 min of air exposure and to 55% after 60 min of air exposure. NO exposure significantly decr the pH and base excess after 3 hr of exposure to NO. There were no significant changes after air exposure. ... /It was concluded/ that only under strict anaerobic conditions can NO combine with hemoglobin as nitrosylhemoglobin without any methemoglobin. NO is not a hemoglobin oxidant, it needs the presence of oxygen.

Vapor Pressure

26000 mm Hg at 68 °F (EPA, 1998)
45600 MM HG AT -94.8 °C
26000 mmHg
34.2 atm

Pictograms

Health Hazard Acute Toxic

Oxidizer;Compressed Gas;Corrosive;Acute Toxic;Health Hazard

Other CAS

10102-43-9

Wikipedia

Nitric oxide

Biological Half Life

2–6 seconds

Use Classification

Human drugs -> INOmax -> EMA Drug Category
Other respiratory system products -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fire Hazards -> Reactive - 2nd degree

Methods of Manufacturing

PREPARED INDUSTRIALLY BY PASSING AIR THROUGH ELECTRIC ARC (BASIS OF ATMOSPHERIC NITROGEN FIXATION) OR BY OXIDATION OF AMMONIA OVER PLATINUM GAUZE.
Oxidation of ammonia above 500 °C; decomposition of nitrous oxide solution

General Manufacturing Information

Nitrogen oxide (NO): ACTIVE
NITRIC OXIDE ... IS FORMED WHEN COMBUSTION TAKES PLACE AT HIGH ENOUGH TEMP TO CAUSE REACTION BETWEEN AIR'S NITROGEN & OXYGEN.

Analytic Laboratory Methods

NITRITE ION (NO2-) DETECTED IN AIR BY SPECTROPHOTOMETRIC ANALYSIS AT 540 NM AFTER OXIDATION TO NITROGEN DIOXIDE, COLLECTION ON TRIETHANOLAMINE-COATED MOLECULAR SIEVE & DESORPTION WITH TRIETHANOLAMINE. RANGE 11.1 TO 48 PPM IN 1.5 L AIR SAMPLE.
CHEMILUMINESCENT METHOD DEPENDS ON REACTION BETWEEN NITRIC OXIDE & OZONE, WHICH EMITS LIGHT THAT CAN BE MEASURED. ... COMMERCIAL INSTRUMENTS ... DEVELOPED THAT ARE STABLE, SENSITIVE & DURABLE. ... GAS-PHASE TITRATION IS USED TO ATTAIN SATISFACTORY PRECISION: JONES W & RIDGIK T, AM IND HYG ASSOC J 41: 433 (1980).

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Interactions

Nitric oxide (NO) is produced both by macrophages in vivo as a physiological response to infection and by a variety of cell types as an intercellular messenger. In addition, NO and nitrogen dioxide (NO2) are significant components of many combustion processes. The ubiquitous exposure of humans to nitrogen oxides (NOx), both endogenously and exogenously, may play a significant role in the carcinogenic process due to nitrosation of amines by NOx. We report here that exposure to low concentrations of NO, alone or in combination with NO2, results in significantly enhanced mutation in Salmonella typhimurium TA1535 using a modified Ames Salmonella reversion assay. The observed mutagenicity requires that the bacteria be actively dividing at the time of exposure to NO or NO2, suggesting that the nitrogen oxides, or their reaction products, function as direct-acting mutagens and that the induced lesion is easily repairable by non-dividing cells. Exposure to NO resulted in a time- and dose-dependent increase in the number of revertants approximately proportional to the square of the NO concentration from 0 to 20 ppm. NO was a more effective mutagen relative to NO2, however, the observed requirement for O2 suggests limited oxidation of NO (presumably to NO2) is necessary. Numerous lipid- and aqueous-phase inhibitors of nitrosation, as well as a number of other general antioxidants and free-radical trapping agents, were examined for their effectiveness in blocking the mutagenic effects of NO. The mutagenic activity of NO was most effectively inhibited by beta-carotene and tocopherols. BHT, dimethyl sulfoxide and mannitol also blocked the mutagenic effects of NOx but appeared less effective than beta-carotene or vitamin E, while ascorbate was ineffective as an inhibitor of mutation resulting from NO exposure.
... THE MECHANISM OF NITRIC OXIDE INTOXICATION SUGGESTS THAT IN MIXTURES WITH CARBON MONOXIDE, AS WELL AS NITROGEN DIOXIDE, ADDITIVE EFFECTS SHOULD BE ASSUMED.
The effects of nitric oxide (NO) and carbon monoxide on discrimination learning and brain activity were studied in rats. Male Long-Evans rats surgically instrumented with prefrontal and parietal electroencephalographic electrodes were exposed to 0, 100, or 500 ppm carbon monoxide or 10 or 50 ppm NO alone or in combination for 180 min. Effects on behavior (lever press task) and response to auditory stimulation were examined. Response to auditory stimulation was assessed by recording auditory evoked potentials. At the end of exposure, the rats were killed and blood carboxyhemoglobin and methemoglobin were determined. There was no significant difference between blood auditory evoked potential concn after exposure to 100 or 500 ppm carbon monoxide or 100 or 500 ppm carbon monoxide plus 10 or 50 ppm NO. Methemoglobin concn were significantly higher after exposure to 10 ppm NO plus 100 ppm carbon monoxide than after 10 ppm NO alone. Exposure to 50 ppm NO reduced the number of correct trials and the total number of lever presses significantly. Exposure to 500 ppm carbon monoxide decr the number of correct trials nonsignificantly and the total number of lever presses significantly. Combined carbon monoxide and NO exposure caused synergistic decr in number of correct trials and total number of trials. Carbon monoxide or NO caused increased amplitudes and prolonged latencies in early auditory evoked potential peaks. NO prolonged the latency of late auditory evoked potential peaks. Carbon monoxide incr the amplitude of the N150 peak, whereas NO decr its amplitude. The 10 ppm NO plus 100 ppm carbon monoxide exposure induced a combination effect that was less than additive. The 50 ppm NO plus 500 ppm carbon monoxide exposure induced an additive or synergistic effect on auditory evoked potential peak response. /It was concluded/ that NO plays a dominant role during intoxication with NO and carbon monoxide.
It as shown that preincubation of pancreatic islet cells with alpha-tocopherol significantly improves their resistance to toxic doses of nitric oxide. No protection was afforded by other antioxidants such as vitamin C or glutathione-monoethyl ester. The pathway of NO induced islet cell death involves DNA damage and excessive activation of poly(ADP-ribose)polymerase leading to irreversible depletion of intracellular NAD+. alpha-Tocopherol was found to interfere at early steps of this pathway, by preventing the occurrence of DNA strand breaks. This indicates that alpha-tocopherol directly interacts with nitric oxide or its reactive intermediates. Alpha-tocopherol is not only part of the cellular defence system against oxygen radicals but also protects eukaryotic cells from nitric oxide toxicity.

Dates

Modify: 2023-08-15
Pacher P, Beckman JS, Liaudet L: Nitric oxide and peroxynitrite in health and disease. Physiol Rev. 2007 Jan;87(1):315-424. [PMID:17237348]
FDA Approved Drug Products: Inomax (nitric oxide) gas for inhalation
Zhang et al. A motif for reversible nitric oxide interactions in metalloenzymes. Nature Chemistry, doi: 10.1038/nchem.2502, published online 25 April 2016

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